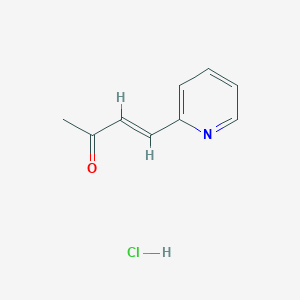

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

Description

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

(E)-4-pyridin-2-ylbut-3-en-2-one;hydrochloride |

InChI |

InChI=1S/C9H9NO.ClH/c1-8(11)5-6-9-4-2-3-7-10-9;/h2-7H,1H3;1H/b6-5+; |

InChI Key |

BMVYTBSULRIIRN-IPZCTEOASA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC=N1.Cl |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=N1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

"4-(Pyridin-2-yl)but-3-en-2-one hydrochloride" chemical properties

Executive Summary

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (CAS: 2609-84-9) is a bifunctional heterocyclic building block characterized by an

This guide details the physicochemical profile, optimized synthetic protocols, and reactivity mechanisms of this compound, designed for researchers in drug discovery and materials science.

Part 1: Molecular Architecture & Physicochemical Profile

The hydrochloride salt form is preferred over the free base due to enhanced stability against polymerization and improved water solubility, facilitating handling in aqueous-compatible reaction media.

Structural Specifications

-

IUPAC Name: (E)-4-(pyridin-2-yl)but-3-en-2-one hydrochloride

-

Common Name: 2-Pyridylacetone enone HCl; Pyridine-chalcone analog

-

Molecular Formula:

[1] -

Molecular Weight: 183.63 g/mol (Salt); 147.17 g/mol (Free Base)

-

CAS Number: 2609-84-9 (HCl salt); 1122-62-9 (Free base)

Physicochemical Data Table

| Property | Value / Description | Note |

| Appearance | Pale yellow to off-white crystalline solid | Free base is often a yellow oil/low-melting solid. |

| Melting Point | 154–157 °C (Decomposes) | Sharp melting point indicates high purity. |

| Solubility | Soluble in Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane, Et2O). |

| pKa (Pyridine N) | ~5.2 (Conjugate acid) | The pyridine nitrogen is protonated in the HCl salt. |

| Reactivity Class | Michael Acceptor (Electrophile) | High susceptibility to nucleophilic attack at the |

Part 2: Synthetic Pathways & Optimization

The synthesis follows a classic Claisen-Schmidt (Aldol) condensation followed by acidification. The critical control point is preventing the polymerization of the free base prior to salt formation.

Optimized Synthesis Protocol

Objective: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one HCl on a 10g scale.

Reagents:

-

2-Pyridinecarboxaldehyde (1.0 eq)

-

Acetone (Excess, serves as solvent/reactant)

-

Sodium Hydroxide (10% aq. solution)

-

Hydrochloric acid (4M in Dioxane or Ether)

Step-by-Step Methodology:

-

Condensation: Dissolve 2-pyridinecarboxaldehyde (10.7 g, 100 mmol) in Acetone (50 mL). Cool to 0–5 °C.

-

Base Addition: Dropwise add 10% NaOH (10 mL) over 30 minutes. Maintain temperature <10 °C to favor the trans-(E)-isomer and prevent self-condensation of acetone.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).

-

Workup (Free Base): Neutralize with dilute HCl to pH 7-8. Extract with Dichloromethane (3 x 50 mL). Dry organic layer over

and concentrate in vacuo. Critical: Do not heat above 40 °C; the free base is heat-sensitive. -

Salt Formation: Dissolve the crude yellow oil in minimal anhydrous Ethanol. Cool to 0 °C. Add HCl (4M in Dioxane) dropwise until precipitation is complete (pH ~2).

-

Purification: Filter the solid and recrystallize from Ethanol/Ether to yield the hydrochloride salt.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic workflow for the hydrochloride salt formation.

Part 3: Reactivity Profile (The "Warhead")

This compound acts as a "chemical chameleon," capable of simple Michael additions or complex cycloadditions depending on the reaction partner.

Michael Addition (Covalent Modification)

The

-

Mechanism: The pyridine ring (electron-withdrawing) enhances the electrophilicity of the alkene, making it more reactive than standard benzylideneacetone.

-

Application: Cysteine profiling in proteomics; synthesis of

-amino ketones.

Indolizine Synthesis (Cyclization)

The most high-value application is the synthesis of Indolizines (fused 5,6-membered rings) via reaction with pyridinium ylides or

Mechanism (Ortoleva-King Type):

-

Alkylation: Pyridine nitrogen attacks an

-halo ketone. -

Cyclization: The resulting pyridinium salt undergoes base-mediated 1,5-cyclization with the enone moiety.

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways leading to acyclic adducts or fused heterocycles.

Part 4: Biological Implications & Applications[2]

Drug Discovery (Chalcone Scaffolds)

The structure mimics the "chalcone" pharmacophore, known for:

-

Antimicrobial Activity: Disruption of cell membranes in MRSA strains.

-

Anticancer Potential: Inhibition of tubulin polymerization.

-

Enzyme Inhibition: The enone warhead can covalently modify active site cysteines in kinases.

Handling & Safety (MSDS Summary)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

Storage: Hygroscopic. Store at 2–8 °C under inert gas (Argon/Nitrogen).

-

Disposal: Neutralize with dilute base before disposal as organic waste.

References

-

Synthesis & Properties: ChemScene. "4-(Pyridin-2-yl)but-3-en-2-one hydrochloride Product Data." Link

-

Indolizine Synthesis: Liu, R. R., et al. "Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives."[2] Organic Letters, 2015.[2] Link

-

General Reactivity: Organic Chemistry Portal. "Synthesis of Indolizines." Link

-

Biological Relevance: PubChem. "4-[(Pyridin-2-yl)amino]but-3-en-2-one Compound Summary."[3] (Structural analog comparison). Link

Sources

Technical Monograph: 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride

Physicochemical Characterization, Synthetic Utility, and Handling Protocols

Executive Summary & Molecular Identity

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is a functionalized aza-chalcone derivative characterized by an electron-deficient alkene conjugated with both a pyridine ring and a carbonyl group.[1] This unique electronic structure establishes it as a potent Michael acceptor and a versatile building block in heterocyclic synthesis.[1]

While the free base is often an oil or low-melting solid prone to polymerization, the hydrochloride salt is the preferred form for storage and handling due to enhanced thermal stability and crystallinity.[1]

Core Physicochemical Data

The following data establishes the baseline identity for the hydrochloride salt.

| Parameter | Value | Notes |

| IUPAC Name | (E)-4-(Pyridin-2-yl)but-3-en-2-one hydrochloride | Trans-isomer is thermodynamically dominant.[1] |

| CAS Number | 2609-84-9 (Salt) | Free base CAS: 1122-62-9 |

| Molecular Formula | Stoichiometry: 1:1 (Base:Acid) | |

| Molecular Weight | 183.63 g/mol | Free Base: 147.17 g/mol + HCl: 36.46 g/mol |

| Physical State | Crystalline Solid | Hygroscopic; store under desiccant.[1] |

| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane/Et₂O). |

Synthetic Pathway & Mechanism

The synthesis of 4-(Pyridin-2-yl)but-3-en-2-one relies on the Claisen-Schmidt condensation , a specific type of mixed aldol condensation between an aromatic aldehyde and an enolizable ketone.[1]

Reaction Protocol

Reagents: 2-Pyridinecarboxaldehyde (Picolinaldehyde), Acetone, Aqueous NaOH (10%), Hydrochloric acid (conc. or gas).[1]

-

Enolate Formation: Acetone is deprotonated by NaOH to form the enolate ion.[1]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde.[1]

-

Dehydration: The resulting

-hydroxy ketone undergoes base-catalyzed elimination of water (E1cB mechanism) to yield the conjugated enone (free base).[1] -

Salt Formation: The free base is dissolved in ethanol/ether, and HCl is introduced to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

The following diagram illustrates the critical process flow and intermediate states.

Figure 1: Step-wise synthetic workflow from precursors to the stable hydrochloride salt.

Structural Characterization (Spectroscopy)

Validation of the structure requires confirming the presence of the alkene, the pyridine ring, and the ketone.[1]

1H-NMR Analysis (Predicted in DMSO-d6)

The NMR spectrum is distinct due to the large coupling constant of the vinylic protons, indicating the trans (E) geometry.

| Position | Proton Type | Predicted Shift ( | Multiplicity | Coupling ( | Structural Insight |

| Alkene | 7.10 - 7.25 | Doublet | 15-16 Hz | Indicates trans-alkene geometry.[1] | |

| Alkene | 7.60 - 7.80 | Doublet | 15-16 Hz | Deshielded by pyridine ring.[1] | |

| Methyl | 2.35 - 2.45 | Singlet | - | Methyl ketone moiety.[1] | |

| Pyridine | Aromatic H | 7.40 - 8.70 | Multiplets | - | Typical pyridine pattern; H-6 is most deshielded (~8.7).[1] |

Mass Spectrometry[1][2][3]

-

ESI-MS (+): The salt dissociates in solution.[1]

-

Observed Ion:

peak at m/z 148.08 (corresponding to the protonated free base -

Note: You will not observe the molecular weight of the salt (183.63) directly in MS, only the cation.

Reactivity & Applications

The molecule's value lies in its dual electrophilic nature .[1] It possesses two electrophilic sites: the carbonyl carbon and the

Michael Acceptor Capabilities

The electron-withdrawing effect of the pyridine ring (especially when protonated/quaternized) and the carbonyl group makes the

-

Application: Covalent inhibition of enzymes (cysteine targeting) or synthesis of

-substituted ketones.[1]

Heterocycle Synthesis

This compound is a "linchpin" reagent for constructing larger heterocycles.[1]

-

Pyrazolines: Reaction with hydrazine derivatives yields pyrazolines.

-

Pyrimidines: Reaction with guanidine or urea yields substituted pyrimidines.

Reaction Pathway Diagram

Figure 2: Divergent synthetic pathways: 1,4-addition vs. cyclocondensation.[1]

Handling & Stability Protocols

Storage Conditions

-

Hygroscopicity: Pyridine salts are notoriously hygroscopic. Absorption of water alters the effective molecular weight, leading to stoichiometry errors in reactions.

-

Protocol: Store in a desiccator at 2-8°C. If the solid becomes sticky or liquefies, recrystallize from Ethanol/Ether before use.

Stability in Solution

-

Solvent Choice: Stable in DMSO and Methanol for days at room temperature.

-

Avoid: Prolonged storage in basic aqueous buffers, which can trigger retro-aldol reactions (degradation back to aldehyde and acetone) or polymerization.

Safety (E-E-A-T)

-

Toxicity: Pyridine derivatives are potential skin irritants and CNS depressants.

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Waste: Dispose of as halogenated organic waste due to the HCl component.[1]

References

-

PubChem. (n.d.).[2][3] 4-[(Pyridin-2-yl)amino]but-3-en-2-one Compound Summary (Structural Analog Reference). Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC. Retrieved from [Link]

Sources

"4-(Pyridin-2-yl)but-3-en-2-one hydrochloride" physical properties

An In-depth Technical Guide on the Physical Properties of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical properties is foundational to its application. This guide provides a comprehensive technical overview of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride, a heterocyclic building block. We will delve into its structural and physicochemical characteristics, alongside detailed protocols for its analytical characterization.

Chemical Identity and Molecular Structure

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is an organic salt consisting of the protonated form of an α,β-unsaturated ketone tethered to a pyridine ring. The hydrochloride form generally enhances the compound's stability and aqueous solubility, which are critical considerations for its handling and use in various reaction conditions.

| Identifier | Value | Source |

| CAS Number | 2609-84-9 | [1] |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| SMILES | CC(C=CC1=NC=CC=C1)=O.[H]Cl | [1] |

The molecule's structure combines a reactive α,β-unsaturated ketone system, a key functional group in synthetic chemistry, with the coordinating and base-like properties of a pyridine ring. The protonation at the pyridine nitrogen significantly alters the electronic properties of the aromatic ring, which influences its reactivity and spectroscopic characteristics.

Caption: Chemical structure of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride.

Physicochemical Properties and Handling

The physical state and solubility are paramount for designing experiments, whether for organic synthesis or biological assays. While specific experimental data for this exact compound is sparse in publicly available literature, we can infer key properties from its structure and data on analogous compounds like pyridine hydrochloride.

| Property | Value / Observation | Rationale / Reference |

| Appearance | Likely a white to tan crystalline solid. | Based on the appearance of similar organic hydrochlorides like pyridine hydrochloride.[2][3] |

| Melting Point | Not specified. Expected to be a sharp melting point. | Pyridine hydrochloride melts at 145-147 °C.[2][3] The larger substituent may alter this value. |

| Boiling Point | Not specified. | Pyridine hydrochloride boils at 222-224 °C.[2][3] |

| Solubility | Expected to be soluble in water, ethanol, and other polar protic solvents. | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, enhancing solubility in polar solvents. Pyridine hydrochloride is soluble in water, ethanol, and chloroform.[4] |

| Hygroscopicity | Expected to be hygroscopic. | The salt nature, particularly of pyridinium chlorides, readily attracts atmospheric water.[2][3][4] |

| Storage | Store sealed in a dry environment at 2-8°C. | To prevent degradation from moisture and heat, standard for hygroscopic and potentially reactive compounds.[1] |

Expert Insight: The hygroscopic nature of this compound cannot be overstated. When preparing solutions for quantitative analysis (e.g., creating a standard curve), it is crucial to handle the solid in a low-humidity environment (like a glove box) or to determine the water content of the solid beforehand to correct the concentration.

Spectroscopic Characterization Protocols

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. For this compound, ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Features: The formation of the hydrochloride salt causes a significant down-field shift for all protons on the pyridine ring.[5] This is due to the deshielding effect of the positive charge on the nitrogen atom, which withdraws electron density from the ring.

-

Pyridyl Protons: Expect 4 signals in the aromatic region (typically δ 7.5-9.0 ppm), likely appearing as doublets or triplets, shifted downfield compared to the free base.

-

Vinylic Protons (-CH=CH-): Two doublets are expected in the olefinic region (typically δ 6.5-8.0 ppm). The coupling constant (J-value) between them will be indicative of the alkene geometry (trans or cis).

-

Methyl Protons (-CH₃): A singlet corresponding to three protons will be present, typically in the upfield region (δ 2.0-2.5 ppm).[6]

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts due to its excellent dissolving power for polar compounds.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), although the residual solvent peak is often used for calibration.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| Pyridinium Cation | ~1540 cm⁻¹ | The protonation of the pyridine ring gives rise to characteristic absorption bands.[7] |

| Ketone (C=O) | 1670-1690 cm⁻¹ | Conjugation with the C=C double bond lowers the stretching frequency compared to a simple ketone. |

| Alkene (C=C) | 1600-1640 cm⁻¹ | Stretching vibration of the carbon-carbon double bond. |

| Aromatic C=C/C=N | 1400-1600 cm⁻¹ | Multiple bands corresponding to the ring stretching of the pyridine moiety. |

| Vinylic/Aromatic C-H | 3000-3100 cm⁻¹ | C-H stretching vibrations. |

Protocol for IR Analysis (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic peaks and correlate them with the known functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. Electrospray Ionization (ESI) is well-suited for this polar, pre-ionized compound.

Expected Mass Spectrum Features: In positive ion mode ESI-MS, the spectrum will not show the mass of the intact salt, but rather the mass of the protonated free base.

-

Base Peak: The primary ion observed will be the protonated molecule [M+H]⁺, where M is the free base (C₉H₉NO). The expected m/z (mass-to-charge ratio) would be approximately 148.07.

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[8]

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, desolvation gas flow) should be optimized to achieve a stable signal.[8]

-

Data Analysis: Identify the m/z of the parent ion and compare it to the calculated exact mass of the protonated molecule. Analyze any significant fragment ions to corroborate the proposed structure.

Caption: Standard analytical workflow for the characterization of the compound.

Conclusion

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is a valuable chemical intermediate whose utility in research and development hinges on a precise understanding of its physical properties. Its identity is best confirmed through a combination of NMR, IR, and MS techniques. Key handling considerations arise from its presumed hygroscopic nature, necessitating storage in a dry, controlled environment. The protocols and expected data outlined in this guide provide a robust framework for scientists to effectively utilize and characterize this compound.

References

-

Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

-

PubChem. 4-(Pyridin-3-yl)butan-2-one. [Link]

-

PubChem. 4-[(Pyridin-2-yl)amino]but-3-en-2-one. [Link]

-

ResearchGate. 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. [Link]

-

PubChemLite. 4-(pyridin-3-yl)butan-2-one (C9H11NO). [Link]

-

ResearchGate. Pyridine hydrochloride in organic synthesis. [Link]

-

MDPI. Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. [Link]

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

- Google Patents.

-

Pharmaffiliates. (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl methanesulfonate. [Link]

-

Waters Corporation. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. [Link]

-

ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]

-

SpectraBase. 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Amanote Research. Infrared Spectra of 2-Pyridone and 4-Pyridone. [Link]

-

ResearchGate. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]

-

SciELO España. Solubility data and solubility parameters of barnidipine in different pure solvents. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Pyridine hydrochloride CAS#: 628-13-7 [m.chemicalbook.com]

- 3. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 4. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

"4-(Pyridin-2-yl)but-3-en-2-one hydrochloride" literature review

The following technical guide details the synthesis, properties, and applications of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride . This document is structured for researchers and drug development professionals, focusing on reproducible protocols and mechanistic insights.

Executive Summary

4-(Pyridin-2-yl)but-3-en-2-one (also known as 2-pyridylacetone enone or a pyridine chalcone analog) is a pivotal

While the free base is often an oil or low-melting solid, the hydrochloride salt is the preferred form for storage and handling due to enhanced stability against polymerization and oxidation. This guide outlines the precision synthesis of the mono-enone, avoiding the common "dibenzalacetone-like" bis-condensation byproduct.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | (3E)-4-(Pyridin-2-yl)but-3-en-2-one hydrochloride |

| Common Names | Methyl 2-pyridylvinyl ketone HCl; 2-Pyridylchalcone analog |

| Molecular Formula | |

| Molecular Weight | 147.17 g/mol (Free base) + 36.46 (HCl) ≈ 183.63 g/mol |

| Structure | Pyridine ring attached to C4 of a but-3-en-2-one chain |

| Appearance | Hygroscopic yellow to orange crystalline solid (Salt form) |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether |

Structural Considerations

The molecule features a conjugated system extending from the pyridine nitrogen through the alkene to the carbonyl oxygen. This conjugation makes the

Synthesis Protocols

Two methods are presented: Method A for bulk synthesis (cost-effective) and Method B for high purity (precision).

Method A: Modified Claisen-Schmidt Condensation (Bulk)

Objective: Selective formation of the mono-enone while suppressing the formation of 1,5-di(pyridin-2-yl)penta-1,4-dien-3-one.

Reagents:

-

Pyridine-2-carboxaldehyde (1.0 eq)

-

Acetone (3.0 – 5.0 eq) [Excess is critical]

-

Sodium Hydroxide (10% aq. solution)

-

Ethanol (Solvent)

-

Hydrochloric acid (conc. or gas)

Protocol:

-

Preparation: In a round-bottom flask, dissolve Acetone (excess) in Ethanol at 0–5°C.

-

Base Addition: Add 10% NaOH dropwise. The excess acetone ensures that enolate concentration is high relative to the aldehyde, favoring mono-addition.

-

Aldehyde Addition: Slowly add Pyridine-2-carboxaldehyde (diluted in ethanol) over 30 minutes. Maintain temperature <10°C to prevent polymerization.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

-

Workup: Neutralize with dilute HCl to pH 7. Evaporate excess acetone/ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with Dichloromethane (DCM) (

). Wash organic layer with brine, dry over -

Salt Formation: Redissolve the crude oil in dry diethyl ether or dioxane. Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate as a yellow solid.

-

Purification: Recrystallize from Ethanol/Ether.

Method B: Wittig Olefination (High Purity)

Objective: Quantitative conversion with zero risk of bis-condensation.

Reagents:

-

Pyridine-2-carboxaldehyde (1.0 eq)

-

1-(Triphenylphosphoranylidene)-2-propanone (1.1 eq)

-

Toluene or THF (Anhydrous)[1]

Protocol:

-

Dissolution: Dissolve the phosphorane ylide in anhydrous Toluene.

-

Addition: Add Pyridine-2-carboxaldehyde.

-

Reflux: Heat to reflux (110°C) for 2–4 hours. The reaction is driven by the formation of solid triphenylphosphine oxide (TPPO).

-

Filtration: Cool to room temperature. Filter off the TPPO byproduct.

-

Isolation: Concentrate the filtrate to obtain the pure free base enone. Convert to HCl salt as described in Method A.

Reaction Mechanism (Claisen-Schmidt)

The formation of the product involves an initial nucleophilic attack by the acetone enolate on the aldehyde, followed by base-catalyzed dehydration (E1cB mechanism).

Figure 1: Mechanistic pathway for the synthesis of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride.

Applications in Drug Discovery[2][3]

A. Indolizine Synthesis (Scholtz Reaction)

The compound serves as a dipolarophile. Reacting it with pyridinium ylides (generated in situ from pyridinium salts and base) yields substituted indolizines , a scaffold found in potent anti-inflammatory and anticancer agents.

B. Terpyridine Synthesis (Kröhnke Method)

This enone is a "Michael acceptor" intermediate. It reacts with N-acylmethylpyridinium salts in the presence of ammonium acetate to form 2,2':6',2''-terpyridines . These are critical ligands for metallo-pharmaceuticals (e.g., Ruthenium-based anticancer drugs).

C. Biological Activity

Research indicates that pyridine-based chalcone analogs exhibit:

-

Antimicrobial Activity: Disruption of bacterial cell walls due to the reactive enone system.

-

Cytotoxicity: Potential inhibition of tumor cell proliferation via Michael addition to cysteine residues in essential enzymes.

Safety & Handling (MSDS Highlights)

| Hazard Class | Risk | Precaution |

| Acute Toxicity | Pyridine derivatives can be toxic if swallowed or inhaled. | Work in a fume hood. |

| Skin/Eye Irritant | The enone functionality is a lachrymator and skin irritant. | Wear nitrile gloves and safety goggles. |

| Stability | Hygroscopic (HCl salt). | Store in a desiccator at 4°C. |

References

-

Claisen-Schmidt Condensation Principles

-

Source: PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

- Relevance: Establishes the foundational mechanism for aldehyde-ketone condens

-

-

Synthesis of Pyridine-Chalcone Analogs

-

Source: Nookaraju, M., et al. (2025). "One-Pot, Green Synthesis of Pyridine-2-Carbaldehyde Based Chalcones...". Rasayan Journal of Chemistry, 18(4), 2080-2086. Retrieved from [Link]

- Relevance: Validates the reactivity of pyridine-2-carboxaldehyde in aldol-type condens

-

-

Wittig Olefination Methodology

-

Source: MDPI. (2021). "Design, Synthesis and Evaluation of Novel Derivatives of Curcuminoids...". International Journal of Molecular Sciences. Retrieved from [Link]

- Relevance: Describes the use of phosphorane ylides (Wittig reagents)

-

-

Tandem Aldol-Michael Reactions

-

Source: Wachter-Jurcsak, N., & Reddin, K. (2001). "The Humble Hero of the Organic Laboratory". Journal of Chemical Education. Retrieved from [Link]

- Relevance: Highlights the risk of Michael addition side-reactions with pyridine-2-carboxaldehyde, reinforcing the need for excess acetone in the protocol.

-

Sources

"4-(Pyridin-2-yl)but-3-en-2-one" mechanism of action.

A Pharmacophore Analysis of the Pyridyl-Enone Scaffold

Part 1: Executive Technical Summary

4-(Pyridin-2-yl)but-3-en-2-one (CAS: 1122-62-9) acts as a quintessential Michael Acceptor (electrophile) probe in medicinal chemistry. While rarely used as a standalone therapeutic agent in the clinic, it serves as a critical "warhead" scaffold in the development of covalent inhibitors and Nrf2 activators.

Its mechanism of action is defined by the

Key Applications:

-

Nrf2 Pathway Activation: Modification of Keap1 sensor cysteines.[1]

-

Covalent Inhibition: Targeting active site cysteines in proteases or kinases.

-

Synthetic Intermediate: Precursor for indolizine and quinolizine heterocycles.

Part 2: Physicochemical Profile & Structural Logic

The reactivity of this molecule is dictated by the conjugation of the enone system with the electron-deficient pyridine ring.

| Property | Value | Drug Development Significance |

| Molecular Formula | Fragment-like; high ligand efficiency potential. | |

| Molecular Weight | 147.17 g/mol | Ideal for fragment-based drug discovery (FBDD). |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability. |

| Topological PSA | 30.0 Ų | Excellent CNS penetration potential. |

| H-Bond Acceptors | 2 (N, O) | Pyridine N and Carbonyl O act as acceptors. |

| H-Bond Donors | 0 | No donors; reduces non-specific binding. |

| Electrophilicity | Moderate-High | The pyridine ring (electron-withdrawing) activates the |

Structural Isomerism

The molecule exists primarily as the (E)-isomer (trans) due to steric stability. The (E)-conformation places the pyridine ring and the acetyl group on opposite sides of the double bond, maximizing planarity and conjugation.

Part 3: Mechanism of Action (MoA)

3.1 Molecular MoA: The Michael Addition

The core mechanism is an irreversible (or slowly reversible) 1,4-nucleophilic addition .

-

Activation: The carbonyl oxygen withdraws electron density from the

-carbon. The pyridine ring (at the -

Nucleophilic Attack: A biological nucleophile (typically a deprotonated cysteine thiolate,

) attacks the -

Enolate Formation: The double bond electrons shift to form an enolate intermediate.

-

Tautomerization: Protonation of the enolate restores the keto form, resulting in a stable thioether adduct.

Reaction Scheme:

3.2 Cellular MoA: The Keap1-Nrf2 Pathway

This molecule acts as an Electrophilic Stressor . By mimicking endogenous lipid peroxidation products (like 4-HNE), it activates the antioxidant response.

-

Target: Keap1 (Kelch-like ECH-associated protein 1).[2] Keap1 is a cysteine-rich repressor protein that holds the transcription factor Nrf2 in the cytoplasm, targeting it for ubiquitination.

-

Interaction: The enone reacts covalently with specific sensor cysteines on Keap1 (e.g., C151, C273, or C288).

-

Consequence: This modification induces a conformational change in Keap1, preventing it from ubiquitinating Nrf2.

-

Result: Nrf2 accumulates, translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates cytoprotective genes (HO-1, NQO1, GSH synthesis enzymes).[3]

3.3 Visualization: Nrf2 Activation Pathway

The following diagram illustrates the causal flow from chemical exposure to gene transcription.

Caption: Mechanism of Nrf2 activation via covalent modification of Keap1 sensor cysteines.

Part 4: Experimental Protocols

To validate the mechanism of action, the following self-validating protocols are recommended.

Protocol A: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one

Rationale: To ensure high purity (E)-isomer for biological testing.

-

Reagents: Pyridine-2-carboxaldehyde (10 mmol), Acetone (excess, 15 mL), 10% NaOH (aq).

-

Procedure:

-

Dissolve pyridine-2-carboxaldehyde in acetone in a round-bottom flask.

-

Cool to 0°C in an ice bath.

-

Add 10% NaOH dropwise with vigorous stirring.

-

Allow to warm to room temperature and stir for 2 hours.

-

Observation: The solution should turn yellow/amber.

-

-

Workup:

-

Neutralize with dilute HCl (carefully, to pH 7).

-

Extract with Dichloromethane (DCM) (3x).

-

Dry organic layer over anhydrous

. -

Concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexane:EtOAc).

-

Validation:

H NMR (

Protocol B: Cysteine Reactivity Assay (Kinetic UV-Vis)

Rationale: To quantify the electrophilicity and confirm Michael acceptor activity.

-

Reagents: Compound (100

M), L-Cysteine or N-Acetyl Cysteine (NAC) (1 mM), Phosphate Buffer (pH 7.4). -

Setup:

-

Prepare a stock solution of the enone in DMSO.

-

Dilute into Phosphate Buffer in a quartz cuvette.

-

Record UV-Vis spectrum (200–400 nm) to establish

(typically ~260-300 nm due to conjugation).

-

-

Reaction:

-

Add 10-fold excess of Cysteine/NAC.

-

Measurement: Monitor the decrease in absorbance at

over time (0–60 mins). The loss of conjugation (breaking the double bond) reduces absorbance at the specific wavelength.

-

-

Data Analysis: Plot

vs. time to determine the pseudo-first-order rate constant (

Part 5: Safety & Handling (Critical)

-

Hazard: This compound is a Skin Sensitizer and Irritant .

-

Reasoning: As a Michael acceptor, it reacts with skin proteins (haptenization), potentially leading to allergic contact dermatitis.

-

PPE: Nitrile gloves are mandatory. Double-gloving is recommended during synthesis. Use a fume hood to avoid inhalation of dust/vapor.

Part 6: References

-

Organic Syntheses Procedure (Synthesis Validation)

-

Nrf2 Activation Mechanism (Keap1 Targeting)

-

Antimicrobial Activity of Pyridyl-Enones

-

Cysteine Arylation and Conjugation Chemistry

Sources

- 1. mdpi.com [mdpi.com]

- 2. Characterization of the Potent, Selective Nrf2 Activator, 3-(Pyridin-3-Ylsulfonyl)-5-(Trifluoromethyl)-2 H-Chromen-2-One, in Cellular and In Vivo Models of Pulmonary Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

Methodological & Application

Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride, a valuable pyridyl-containing chalcone derivative. The synthesis is centered around the Claisen-Schmidt condensation of pyridine-2-carboxaldehyde and acetone, followed by the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed, step-by-step protocol but also insights into the chemical principles and practical considerations of the synthesis. The described methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1] Both natural and synthetic chalcones have garnered considerable interest due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The incorporation of a pyridine moiety into the chalcone scaffold can further enhance biological activity and modulate physicochemical properties, making pyridyl-containing chalcones attractive targets for drug discovery.[4][5]

The title compound, 4-(Pyridin-2-yl)but-3-en-2-one, is a versatile building block in organic synthesis and a potential pharmacophore. Its hydrochloride salt form often improves solubility and handling characteristics, which is advantageous for biological screening and formulation studies. The synthesis of this compound is a classic example of the Claisen-Schmidt condensation, a reliable and widely used carbon-carbon bond-forming reaction.[1] This application note will detail a robust protocol for the synthesis, purification, and characterization of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride.

Reaction Principle and Mechanism

The synthesis of 4-(Pyridin-2-yl)but-3-en-2-one proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism involves the following key steps:

-

Enolate Formation: A strong base, such as sodium hydroxide, abstracts an α-hydrogen from acetone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde.

-

Aldol Addition: This attack forms an alkoxide intermediate, which is then protonated by a water molecule (formed from the initial deprotonation of acetone) to yield a β-hydroxy ketone (an aldol).

-

Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, 4-(Pyridin-2-yl)but-3-en-2-one. The formation of the extended conjugated system is the driving force for this dehydration step.

Following the synthesis of the free base, the hydrochloride salt is prepared by reacting the purified product with hydrochloric acid.

Experimental Workflow

Caption: A schematic overview of the two-part synthesis process.

Detailed Experimental Protocol

Part 1: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one

Materials:

-

Pyridine-2-carboxaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Recrystallization apparatus

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-2-carboxaldehyde (e.g., 10.7 g, 0.1 mol) in ethanol (50 mL). In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL).

-

Reaction Setup: Cool the solution of pyridine-2-carboxaldehyde in ethanol to 0-5 °C using an ice bath.

-

Addition of Acetone: To the cooled aldehyde solution, add acetone (5.8 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.

-

Base Addition: Slowly add the sodium hydroxide solution to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Upon completion, pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow precipitate of 4-(Pyridin-2-yl)but-3-en-2-one should form.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(Pyridin-2-yl)but-3-en-2-one as a yellow crystalline solid.

Part 2: Preparation of 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride

Materials:

-

Purified 4-(Pyridin-2-yl)but-3-en-2-one

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated or as a solution in ethanol)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the purified 4-(Pyridin-2-yl)but-3-en-2-one in a minimal amount of anhydrous ethanol in an Erlenmeyer flask.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) dropwise until the solution becomes acidic (test with pH paper). A precipitate of the hydrochloride salt should form.

-

Precipitation and Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white to off-white solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold anhydrous ethanol and then with diethyl ether. Dry the final product under vacuum to yield 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride.

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO | [6] |

| Molecular Weight | 183.63 g/mol | [6] |

| Appearance | White to off-white solid | |

| Purity (Typical) | >95% | [6] |

| Storage Conditions | Sealed in dry, 2-8°C | [6] |

Characterization

The structure and purity of the synthesized 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, the vinylic protons of the enone system, and the methyl protons. The chemical shifts will be influenced by the protonation of the pyridine nitrogen.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the carbons of the pyridine ring, the vinylic carbons, and the methyl carbon.[7]

-

FTIR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretch of the ketone, the C=C stretch of the enone system, and vibrations associated with the protonated pyridine ring.[8]

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. Key checkpoints include:

-

Visual Confirmation: The formation of a precipitate at various stages provides a clear visual indication of the reaction's progress.

-

TLC Monitoring: Regular monitoring of the Claisen-Schmidt condensation by TLC will confirm the consumption of starting materials and the formation of the product.

-

pH Control: Ensuring the neutrality of the washed free base and the acidity during salt formation are critical for obtaining a pure product.

-

Spectroscopic Analysis: The final characterization by NMR, FTIR, and MS serves as the ultimate validation of the product's identity and purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for further investigation in drug discovery and other areas of chemical research. The versatility of the Claisen-Schmidt condensation allows for the potential synthesis of a variety of substituted pyridyl chalcones by modifying the starting materials.

References

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (URL: [Link])

-

Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. PMC. (URL: [Link])

-

Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI- MICROBIAL AGENTS. ResearchGate. (URL: [Link])

-

The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (URL: [Link])

-

4-[(Pyridin-2-yl)amino]but-3-en-2-one - PubChem. (URL: [Link])

-

N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. (URL: [Link])

-

SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

13C and 1H NMR Help : r/chemhelp - Reddit. (URL: [Link])

-

FTIR spectrum for Pyridine | Download Table - ResearchGate. (URL: [Link])

-

Synthesis and properties of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)- - the NIST WebBook. (URL: [Link])

-

Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. (URL: [Link])

-

Synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol 15 via Rh(III)-catalyzed... - ResearchGate. (URL: [Link])

Sources

- 1. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

Application Note and Synthesis Protocol: 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride, a valuable heterocyclic building block. The protocol details a two-step synthetic route commencing with a base-catalyzed Claisen-Schmidt condensation to form the α,β-unsaturated ketone, followed by conversion to its hydrochloride salt. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed methodology, mechanistic insights, and practical advice for successful synthesis and characterization.

Introduction

Pyridinyl-containing chalcones and their analogues are prominent structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The α,β-unsaturated ketone functionality serves as a versatile Michael acceptor, making these compounds valuable intermediates for the synthesis of more complex heterocyclic systems. 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride provides a water-soluble and often more crystalline alternative to its free base, facilitating handling, purification, and formulation.

This protocol outlines a reliable and scalable synthesis based on the Claisen-Schmidt condensation, a classic and robust method for forming carbon-carbon bonds.[1][2] The reaction involves the condensation of an aromatic aldehyde lacking α-hydrogens, in this case, pyridine-2-carboxaldehyde, with a ketone containing α-hydrogens, acetone.[3] The subsequent acidification with hydrochloric acid readily affords the target hydrochloride salt.

Synthetic Strategy

The synthesis proceeds in two distinct stages:

-

Part A: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one (Free Base): A base-catalyzed Claisen-Schmidt condensation between pyridine-2-carboxaldehyde and acetone.

-

Part B: Formation of the Hydrochloride Salt: Treatment of the synthesized free base with hydrochloric acid to yield the final product.

Overall Reaction Scheme:

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| Pyridine-2-carboxaldehyde | ≥99% | Sigma-Aldrich |

| Acetone | ACS Reagent Grade | Fisher Scientific |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Merck |

| Ethanol (EtOH) | 200 Proof, Absolute | Decon Labs |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 37% (w/w), ACS Grade | J.T. Baker |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics |

| Deionized Water (DI H₂O) | - | - |

Equipment:

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel (100 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or meter

Part A: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one

This procedure is adapted from established base-catalyzed Claisen-Schmidt condensation methodologies.[4][5][6]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-2-carboxaldehyde (5.35 g, 50 mmol, 1.0 equiv) in 20 mL of ethanol.

-

Addition of Ketone: To the stirred solution, add acetone (7.3 mL, 100 mmol, 2.0 equiv). Using an excess of the enolizable ketone (acetone) helps to drive the reaction towards the desired mono-condensation product and minimizes self-condensation of the aldehyde.

-

Initiation of Condensation: In a separate beaker, prepare a solution of sodium hydroxide (2.0 g, 50 mmol, 1.0 equiv) in 20 mL of deionized water. Cool this solution in an ice bath.

-

Base Addition: Slowly add the cold sodium hydroxide solution dropwise to the ethanolic solution of the aldehyde and ketone over 15-20 minutes, maintaining the reaction temperature below 25 °C with an ice bath. The hydroxide ion acts as the catalyst, deprotonating the α-carbon of acetone to form a nucleophilic enolate.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the mobile phase. The formation of a yellow to orange precipitate may be observed.[4]

-

Workup and Isolation:

-

After 24 hours, pour the reaction mixture into 100 mL of cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a yellow or orange oil/solid.

-

Part B: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride

The conversion to the hydrochloride salt enhances stability and often facilitates purification by crystallization.[7]

-

Dissolution: Dissolve the crude 4-(Pyridin-2-yl)but-3-en-2-one from Part A in approximately 50 mL of anhydrous diethyl ether. If the crude product is an oil, ensure it is fully dissolved.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (approx. 4.5 mL, ~55 mmol, 1.1 equiv) dropwise. The addition of HCl protonates the basic pyridine nitrogen, leading to the precipitation of the hydrochloride salt, which is generally insoluble in diethyl ether.[7]

-

Precipitation and Isolation: A precipitate should form immediately upon addition of HCl. Continue stirring the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with two small portions of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials or non-basic impurities. Dry the product under vacuum to yield 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride as a solid.

Purification and Characterization

-

Purification: The final product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to achieve high purity.

-

Melting Point: Determine the melting point of the purified solid. The hydrochloride salt is expected to have a sharp and higher melting point than the free base.

-

Spectroscopic Analysis:

-

¹H NMR: The spectrum should confirm the presence of the pyridyl protons, the vinylic protons of the enone system (as doublets with a large coupling constant, ~16 Hz, indicative of a trans-alkene), and the methyl singlet of the acetyl group.

-

¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon (~198 ppm), the carbons of the C=C double bond, and the aromatic carbons of the pyridine ring.

-

IR Spectroscopy: Look for a strong absorption band for the C=O stretch of the α,β-unsaturated ketone (~1670 cm⁻¹) and the C=C stretch (~1600 cm⁻¹).

-

Mass Spectrometry (MS): ESI-MS should show a molecular ion peak corresponding to the protonated free base [M+H]⁺.

-

Data Summary and Visualization

Reagent Table

| Compound | Mol. Wt. ( g/mol ) | Amount (g) | Amount (mmol) | Molar Eq. |

| Pyridine-2-carboxaldehyde | 107.11 | 5.35 | 50 | 1.0 |

| Acetone | 58.08 | 5.81 (7.3 mL) | 100 | 2.0 |

| Sodium Hydroxide | 40.00 | 2.00 | 50 | 1.0 |

| Conc. HCl (37%) | 36.46 | ~5.4 (4.5 mL) | ~55 | ~1.1 |

| Product (Hydrochloride) | 183.63 | - | - | - |

Expected Yield: 65-80%

Workflow Diagram

Caption: Overall synthesis workflow.

Reaction Mechanism

Caption: Simplified Claisen-Schmidt mechanism.

Safety and Handling

-

Pyridine-2-carboxaldehyde: Harmful if swallowed. Causes skin and eye irritation. Use in a well-ventilated fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Hydrochloric Acid: Acutely toxic and corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Always handle in a fume hood with proper PPE.

-

Diethyl Ether: Extremely flammable. May form explosive peroxides. Work in a fume hood away from ignition sources.

Troubleshooting

| Issue | Probable Cause | Suggested Solution |

| Low yield of free base | Incomplete reaction or side reactions (e.g., Cannizzaro). | Ensure the temperature is kept low during base addition. Confirm the quality of the aldehyde. Extend reaction time. |

| Product remains as an oil | Impurities present or product is low melting. | Try to purify a small amount by column chromatography. Proceed with salt formation, as the salt is likely a solid. |

| No precipitate during salt formation | Product is soluble in the chosen solvent. | Reduce the volume of the solvent. Try a less polar solvent like hexane as an anti-solvent. Bubble HCl gas. |

| Product is highly colored | Presence of polymeric side products. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |

References

-

MDPI. (2024, September 24). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from [Link]

-

PMC. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

-

UCL Discovery. (2024, September 24). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from [Link]

-

Preprints.org. (2024, July 2). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2021, November 10). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? Retrieved from [Link]

- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

-

Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.

-

PubChem. (n.d.). 4-[(Pyridin-2-yl)amino]but-3-en-2-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Acetylpyridine oxime. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

ACS Publications. (2019, September 25). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

-

PMC. (n.d.). 4-(Pyridin-2-yl)-1,3-dithiol-2-one. Retrieved from [Link]

- Google Patents. (n.d.). US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone.

-

ResearchGate. (n.d.). Synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol 15 via Rh(III)-catalyzed... Retrieved from [Link]

-

Dr. Babasaheb Ambedkar Marathwada University. (2018, August 15). Synthesis, spectral study and properties of Pyridine chalcone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-(4-nitrophenyl)but-3-en-2-one. Retrieved from [Link]

-

Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Retrieved from [Link]

-

Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one. Retrieved from [Link]

Sources

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. praxilabs.com [praxilabs.com]

- 4. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. online.bamu.ac.in [online.bamu.ac.in]

- 7. researchgate.net [researchgate.net]

Application Note: Claisen-Schmidt Condensation for Pyridinyl Chalcones

[1][2][3]

Executive Summary

Pyridinyl chalcones (1,3-diaryl-2-propen-1-ones containing a pyridine moiety) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory profiles.[1] Their synthesis via the Claisen-Schmidt condensation is theoretically straightforward but practically nuanced due to the electronic effects of the heterocyclic nitrogen. This guide provides a robust, self-validating protocol for synthesizing pyridinyl chalcones, focusing on controlling E/Z isomerism, minimizing polymerization, and optimizing yields using both conventional and green chemistry approaches.

Strategic Value & Mechanistic Insight

The "Nitrogen Factor" in Reactivity

Unlike carbocyclic chalcones, pyridinyl derivatives introduce significant electronic perturbations. The pyridine ring is electron-deficient (

-

Pyridine-carboxaldehydes: The electron-withdrawing nitrogen renders the carbonyl carbon highly electrophilic, accelerating the nucleophilic attack by the enolate.

-

Acetylpyridines: The electron-withdrawing nature increases the acidity of the

-methyl protons, facilitating faster enolate formation compared to acetophenone.

Reaction Mechanism (E1CB Pathway)

The reaction proceeds via a base-catalyzed crossed-aldol condensation followed by a dehydration step. The elimination of water is typically governed by the E1CB (Elimination Unimolecular conjugate Base) mechanism, thermodynamically driving the reaction toward the stable (

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation favoring the (E)-isomer formation.

Critical Variables & Optimization

| Variable | Recommendation | Scientific Rationale |

| Stoichiometry | 1:1 (Aldehyde:Ketone) | Equimolar ratios prevent double condensation (Michael addition side products), particularly with highly reactive aldehydes. |

| Base Catalyst | NaOH or KOH (10-40% aq) | Strong bases are required to generate the enolate. KOH in ethanol is preferred for solubility; NaOH is harsher but faster. |

| Solvent | Ethanol or Methanol | Polar protic solvents stabilize the ionic intermediates (enolate/alkoxide). |

| Temperature | Higher temperatures promote polymerization of the vinyl group and Cannizzaro side reactions of the aldehyde. | |

| Isomerism | Trans ( | The ( |

Experimental Protocols

Method A: Standard Ethanolic Hydroxide Protocol (High Purity)

Best for: Initial library synthesis and high-purity requirements.

Reagents:

-

Acetylpyridine (2-, 3-, or 4-isomer): 10 mmol

-

Substituted Benzaldehyde: 10 mmol

-

Ethanol (Absolute): 15 mL

-

Sodium Hydroxide (NaOH): 40% aqueous solution (5 mL)

Step-by-Step Procedure:

-

Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of the acetylpyridine and 10 mmol of the benzaldehyde in 15 mL of ethanol.

-

Catalysis: Place the flask in an ice bath (

). Add the 40% NaOH solution dropwise with vigorous stirring. Note: Exotherms can degrade the aldehyde; slow addition is critical. -

Reaction: Remove the ice bath and stir at room temperature (

) for 3–6 hours.-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

-

-

Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base).

-

Isolation: The solid product will precipitate immediately. Filter under vacuum.[2]

-

Purification: Recrystallize from hot ethanol. If the product oils out, use an Ethanol:Water (8:2) mixture.

Method B: Microwave-Assisted Green Synthesis (High Throughput)

Best for: Rapid screening and solvent minimization.

Reagents:

-

Reactants (1 mmol scale)

-

Solvent: Polyethylene Glycol 400 (PEG-400) - 2 mL

-

Base: KOH pellets (1.5 mmol)

Step-by-Step Procedure:

-

Mixing: In a microwave-safe vial, mix the aldehyde, ketone, powdered KOH, and PEG-400.

-

Irradiation: Irradiate at 210 W (approx.

) for 1–3 minutes.-

Safety: Do not use sealed vessels without pressure control.

-

-

Workup: Pour the hot mixture into ice water. The product precipitates; PEG-400 remains in the aqueous phase.

Workflow Visualization

Figure 2: Operational workflow for the standard ethanolic synthesis of pyridinyl chalcones.

Characterization & Data Summary

Validation Criteria

To confirm the synthesis of the (

-

1H NMR (Coupling Constant): The vinyl protons (

) typically appear as two doublets between-

Critical Check: The coupling constant (

) must be 15–16 Hz . A

-

-

IR Spectroscopy:

-

Carbonyl (

) stretch shifts to lower wavenumbers (1650–1670 cm⁻¹ ) compared to the starting ketone (~1680+ cm⁻¹) due to conjugation. -

Appearance of

stretch around 1600 cm⁻¹.

-

Representative Data Comparison

Yields vary based on the position of the nitrogen in the pyridine ring and the substituents on the aldehyde.

| Entry | Ketone | Aldehyde | Method | Yield (%) | MP ( |

| 1 | 2-Acetylpyridine | Benzaldehyde | A (Stir) | 78 | 110-112 |

| 2 | 3-Acetylpyridine | Benzaldehyde | A (Stir) | 85 | 122-124 |

| 3 | 4-Acetylpyridine | Benzaldehyde | A (Stir) | 92 | 105-107 |

| 4 | 2-Acetylpyridine | 4-Cl-Benzaldehyde | B (MW) | 88 | 140-142 |

| 5 | 3-Acetylpyridine | 4-OMe-Benzaldehyde | B (MW) | 94 | 135-136 |

Note: 2-Acetylpyridine often gives lower yields due to steric hindrance near the nitrogen and potential chelation effects.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Oiling Out | Product melting point is near RT or impurities present. | Scratch the flask walls with a glass rod to induce nucleation. Cool to |

| Low Yield (2-Py) | Steric hindrance or base coordination. | Increase reaction time (up to 24h) or switch to Method B (Microwave) to overcome activation energy barriers. |

| Michael Addition | Excess ketone reacting with product. | Strictly maintain 1:1 stoichiometry. Add the ketone after the aldehyde is fully dissolved. |

| Cannizzaro Rxn | Aldehyde disproportionation in strong base. | Keep temperature below |

References

-

BenchChem. (2025).[3] Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.Link

-

Sahoo, B. M., et al. (2017).[5] "Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity." Indian Journal of Pharmaceutical Education and Research. Link

-

Brieflands. (2013). "Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity." Jundishapur Journal of Natural Pharmaceutical Products. Link

-

Frontiers in Chemistry. (2022). "The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery." Link

-

MDPI. (2025). "Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one." Molbank. Link

Application Note: Purification Strategies for 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride

Abstract

The synthesis and isolation of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (CAS: 2609-84-9) present unique challenges due to the compound's dual nature: it contains a basic pyridine nitrogen and a reactive

Chemical Context & Impurity Profile

To purify a compound effectively, one must understand its genesis.[1] This target is typically synthesized via the Claisen-Schmidt condensation of 2-pyridinecarboxaldehyde with acetone in aqueous base.

Critical Impurities

-

Unreacted Aldehyde: 2-Pyridinecarboxaldehyde (neutral/weakly basic).

-

Self-Condensation Products: Mesityl oxide (from acetone) or oligomers.

-

Polymerized Enone: The target compound is a Michael acceptor; heat or strong base can trigger oligomerization.

-

Isomers: The (E)-isomer is thermodynamically favored, but photo-isomerization can generate the (Z)-isomer.

The Stability Paradox

The free base is often an unstable oil or low-melting solid prone to polymerization and oxidation. The hydrochloride salt stabilizes the pyridine ring and reduces the electron density of the alkene, inhibiting polymerization, but it renders the material hygroscopic. Therefore, conversion to the HCl salt is not just a final step; it is a stabilization strategy.

Pre-Purification Analysis

Before initiating bulk purification, assess the crude material:

-

TLC (Free Base): 5% MeOH in DCM (Visualized with UV). Note: The salt will streak; neutralize a small aliquot with

before spotting. -

Solubility Check: The HCl salt should be soluble in water, methanol, and ethanol, but insoluble in diethyl ether, hexanes, and ethyl acetate.

Protocol 1: Acid-Base "Cleanup" Extraction

Use this method if the crude material is dark or contains significant non-basic organic impurities.

Principle: The pyridine nitrogen is basic (

Materials

-

Crude 4-(Pyridin-2-yl)but-3-en-2-one

-

1M Hydrochloric Acid (HCl)[2]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (

) -

Brine[3]

Procedure

-

Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL/g).

-

Acid Extraction: Extract the organic layer with 1M HCl (

mL/g).-

Logic: The product moves to the aqueous phase as the pyridinium salt. Neutral impurities stay in the EtOAc.

-

-

Organic Wash: Wash the combined aqueous acidic layers with fresh EtOAc (

). Discard the organic layer. -

Basification: Cool the aqueous layer to

. Slowly adjust pH to-

Caution: Exothermic. Do not overshoot pH

to avoid enone hydrolysis.

-

-

Recovery: Extract the liberated free base into DCM (

). -

Drying: Dry combined DCM layers over anhydrous

, filter, and concentrate in vacuo at

Protocol 2: Salt Formation & Recrystallization

The "Gold Standard" for obtaining high-purity crystalline solid.

Principle: Controlled precipitation using a solvent/antisolvent system ensures that the crystal lattice rejects impurities. Anhydrous conditions are critical to prevent the formation of a sticky hydrate.

Materials

-

Purified Free Base (from Protocol 1)

-

Solvent A (Good Solvent): Isopropanol (iPrOH) or Absolute Ethanol

-

Solvent B (Antisolvent): Diethyl Ether (

) or Hexanes -

Reagent: 4M HCl in Dioxane (commercial)

Step-by-Step Procedure

-

Dissolution: Dissolve the free base oil in a minimum volume of anhydrous iPrOH or Ethanol (approx. 3-5 mL per gram).

-

Salt Formation:

-

Cool the solution to

in an ice bath. -

Dropwise add 4M HCl in Dioxane (1.1 equivalents).

-

Observation: A precipitate should form immediately. If the solution turns cloudy but no solid forms, scratch the glass to induce nucleation.

-

-

Recrystallization:

-

Heat the suspension gently (do not boil aggressively) until the solid dissolves. If it doesn't dissolve, add more alcohol dropwise.

-

Optional: If the solution is colored, add activated carbon, stir for 5 mins, and filter hot.

- ) dropwise until a faint turbidity persists.

-

Add a drop of alcohol to clear the turbidity.

-

-

Crystallization: Allow the flask to cool slowly to room temperature, then place in a

freezer overnight. -

Filtration: Filter the crystals rapidly under a blanket of nitrogen (to prevent moisture absorption).

-

Washing: Wash the filter cake with cold 1:1 iPrOH:

. -

Drying: Dry in a vacuum desiccator over

or silica gel.

Analytical Specifications (QC)

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Purity | HPLC (C18, 0.1% TFA water/MeCN) | |

| Identity | Conforms to Structure | |

| Melting Point | Capillary MP | |

| Solubility | Soluble in Water, DMSO, MeOH | Visual |

Visualization: Purification Logic Flow

Caption: Logical workflow separating chemical purification (Phase 1) from physical stabilization (Phase 2).

Storage and Stability

-

Hygroscopicity: The HCl salt is deliquescent. Store in a tightly sealed vial with a desiccant.

-

Polymerization: Store at

. The salt form significantly retards polymerization compared to the free base. -

Light: Protect from light to prevent

photo-isomerization.

References

-

Synthesis of Pyridine Enones: Marvel, C. S., & Lazier, W. A. (1941). Benzalacetone.[5] Organic Syntheses, Coll. Vol. 1, p.77. (Adapted for pyridine analogs).[6]

- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

-

Stability of Heterocyclic Enones: Zou, Y., et al. (2012). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed.[6]

Sources

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 6. 4-[(Pyridin-2-yl)amino]but-3-en-2-one | C9H10N2O | CID 12581407 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-(Pyridin-2-yl)but-3-en-2-one hydrochloride" as a chemical intermediate.

High-Purity Chemical Intermediate for Heterocyclic Synthesis

Abstract & Technical Overview

4-(Pyridin-2-yl)but-3-en-2-one hydrochloride (CAS: 2609-84-9) is a bifunctional chemical intermediate combining an electron-deficient enone (

This guide details the handling, stability, and synthetic utility of this compound, providing validated protocols for its synthesis and downstream application in constructing tridentate ligands.

Key Chemical Properties

| Property | Specification |

| IUPAC Name | (E)-4-(Pyridin-2-yl)but-3-en-2-one hydrochloride |

| Structure | Pyridine ring conjugated to a methyl vinyl ketone tail |

| Molecular Weight | 183.63 g/mol (HCl salt) |

| Appearance | Pale yellow to off-white hygroscopic solid |

| Solubility | High: Water, Methanol, DMSO; Low: Diethyl ether, Hexanes |

| Acidity | The pyridine nitrogen is protonated ( |

Synthetic Utility & Mechanism

The utility of 4-(Pyridin-2-yl)but-3-en-2-one stems from its multiple reactive sites. As a Michael Acceptor , the

Reaction Pathways Diagram

The following flowchart illustrates the divergent synthesis capabilities starting from this intermediate.

Figure 1: Synthetic workflow from precursor assembly to downstream heterocyclic diversity.

Experimental Protocols

Protocol A: Synthesis of 4-(Pyridin-2-yl)but-3-en-2-one Hydrochloride

Objective: To synthesize the intermediate from readily available precursors via Claisen-Schmidt condensation.[1]

Reagents:

-

2-Pyridinecarboxaldehyde (100 mmol, 10.7 g)[1]

-

Acetone (Reagent grade, 150 mL)

-

Sodium Hydroxide (10% aqueous solution)[1]

-

Hydrochloric acid (Conc. 37% or 2M in Diethyl Ether)[1]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

-

Condensation: In a 500 mL round-bottom flask, dissolve 2-pyridinecarboxaldehyde (10.7 g) in acetone (100 mL). Acetone acts as both reactant and solvent.[1]

-

Catalysis: Cool the mixture to 0–5°C in an ice bath. Add 10% NaOH solution (5 mL) dropwise over 10 minutes.

-

Note: The solution will turn yellow/orange, indicating enolate formation and conjugation.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for an additional 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

-

Quench & Extraction: Neutralize with dilute HCl to pH ~7-8. Remove excess acetone under reduced pressure.[1] Extract the aqueous residue with DCM (

mL).[1] -